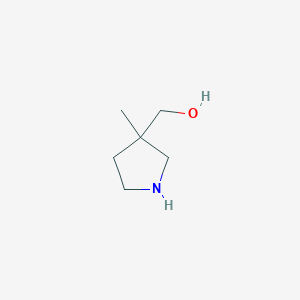

(3-Methylpyrrolidin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNGYAJEJQZYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

An In-Depth Technical Guide to the Synthesis of (3-Methylpyrrolidin-3-yl)methanol

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal building block for designing ligands that target enzymes and receptors with high affinity and selectivity. Specifically, the creation of a quaternary center at the 3-position, as seen in this compound, introduces a valuable three-dimensional feature that can be exploited to probe the steric and electronic requirements of biological targets. This guide provides a detailed, field-proven synthetic route to this important building block, designed for researchers in drug development and organic synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic strategy for this compound identifies a key ester intermediate, which can be accessed from a commercially available starting material. This multi-step approach ensures control over each transformation, leading to a reliable and scalable process.

Caption: Retrosynthetic pathway for this compound.

This analysis reveals a strategic pathway: the target primary alcohol can be obtained via the reduction of a corresponding carboxylic ester. This key ester intermediate, possessing the required 3-methyl-3-carboxy functionality, can be constructed through a conjugate addition of a methyl group to an α,β-unsaturated ester, which itself is derived from the olefination of the readily available N-Boc-3-pyrrolidinone.

Part 1: Synthesis of the Key Intermediate: tert-Butyl 3-(Ethoxycarbonyl)-3-methylpyrrolidine-1-carboxylate

The creation of the quaternary carbon center at the C3 position is the most critical phase of this synthesis. We achieve this through a reliable two-step sequence: a Horner-Wadsworth-Emmons olefination followed by a Gilman cuprate-mediated conjugate addition.

Step 1A: Horner-Wadsworth-Emmons Olefination

Causality: The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for converting ketones to α,β-unsaturated esters. It offers high reliability and generally produces the thermodynamically favored E-isomer, which is ideal for the subsequent conjugate addition. The use of a mild base like sodium hydride ensures efficient deprotonation of the phosphonate ester to generate the reactive ylide without undesirable side reactions.

Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL).

-

Base Addition: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise with careful venting.

-

Ylide Formation: To the stirred suspension, add triethyl phosphonoacetate (13.4 g, 60 mmol) dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become clear as the ylide forms.

-

Ketone Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-3-pyrrolidinone (9.26 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (silica gel, 15-20% ethyl acetate in hexanes) to yield tert-butyl 3-(ethoxycarbonylmethylene)pyrrolidine-1-carboxylate as a colorless oil.

Step 1B: Gilman Cuprate Conjugate Addition

Causality: Direct α-alkylation of the ester enolate can be problematic, often leading to poly-alkylation and poor regioselectivity[1][2]. A 1,4-conjugate addition (Michael addition) using a soft nucleophile like a Gilman cuprate (lithium dimethylcuprate) is the method of choice for cleanly installing the methyl group at the β-position of the α,β-unsaturated ester. This reaction is highly efficient and selective for 1,4-addition over 1,2-addition to the ester carbonyl.

Experimental Protocol:

-

Cuprate Preparation: To a flame-dried Schlenk flask under nitrogen, add copper(I) iodide (CuI, 5.7 g, 30 mmol) and anhydrous THF (100 mL). Cool the suspension to -20 °C. Add methyllithium (MeLi, 1.6 M in diethyl ether, 37.5 mL, 60 mmol) dropwise. The solution will typically change color, indicating the formation of lithium dimethylcuprate (Me₂CuLi). Stir at this temperature for 30 minutes.

-

Substrate Addition: In a separate flask, dissolve the unsaturated ester from Step 1A (5.1 g, 20 mmol) in anhydrous THF (40 mL). Cool this solution to -78 °C.

-

Reaction: Transfer the prepared cuprate solution to the substrate solution via cannula while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (100 mL). Allow the mixture to warm to room temperature and stir vigorously in an open flask until the aqueous layer turns a deep blue color (indicating oxidation of copper species).

-

Purification: Extract the mixture with ethyl acetate (3 x 80 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, 10-15% ethyl acetate in hexanes) to afford tert-butyl 3-(ethoxycarbonyl)-3-methylpyrrolidine-1-carboxylate.

Part 2: Reduction and Deprotection to this compound

With the key ester intermediate in hand, the final steps involve a straightforward reduction of the ester to the primary alcohol, followed by the removal of the N-Boc protecting group.

Caption: Forward synthesis workflow from starting material to final product.

Step 2A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Causality: The ester functionality is resistant to milder reducing agents like sodium borohydride. A powerful hydride source, such as lithium aluminum hydride (LiAlH₄), is required to achieve complete reduction to the primary alcohol[3][4]. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde.

Experimental Protocol:

-

Preparation: Add a solution of the ester intermediate (2.71 g, 10 mmol) in anhydrous THF (30 mL) to a flame-dried, nitrogen-purged round-bottom flask. Cool the solution to 0 °C.

-

Hydride Addition: In a separate flask, prepare a suspension of LiAlH₄ (0.57 g, 15 mmol) in anhydrous THF (20 mL). Slowly add this suspension to the stirred ester solution at 0 °C via cannula.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): Re-cool the flask to 0 °C. Quench the reaction by the sequential, dropwise addition of:

-

Water (0.6 mL)

-

15% aqueous sodium hydroxide (NaOH) solution (0.6 mL)

-

Water (1.8 mL) This procedure results in the formation of a granular, white precipitate of aluminum salts that is easily filtered.

-

-

Purification: Stir the resulting slurry at room temperature for 1 hour. Add anhydrous magnesium sulfate (MgSO₄), stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, which is often pure enough for the next step.

Step 2B: N-Boc Deprotection

Causality: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to the basic and nucleophilic conditions of the preceding steps. It is readily cleaved under acidic conditions, liberating the secondary amine. Trifluoroacetic acid (TFA) is commonly used as it allows for a clean and rapid deprotection at room temperature.

Experimental Protocol:

-

Reaction Setup: Dissolve the N-Boc protected alcohol (2.15 g, 10 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask.

-

Acid Addition: Add trifluoroacetic acid (TFA, 15 mL) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Isolation: Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M NaOH solution. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a free base. If the hydrochloride salt is desired, the residue after TFA removal can be dissolved in diethyl ether and treated with a solution of HCl in dioxane.

Data Summary and Validation

The successful synthesis of the target compound relies on careful execution and monitoring at each stage. The following table summarizes the key transformations and typical yields.

| Step | Transformation | Key Reagents | Typical Yield |

| 1A | Ketone to Unsaturated Ester | Triethyl phosphonoacetate, NaH | 80-90% |

| 1B | Conjugate Addition | Li(CH₃)₂Cu, THF | 75-85% |

| 2A | Ester to Alcohol | LiAlH₄, THF | 90-95% |

| 2B | Boc Deprotection | TFA, DCM | >95% |

Self-Validating Protocols: Each step includes a standard workup and purification procedure (e.g., aqueous quench, extraction, column chromatography) that serves to isolate and verify the product of that stage. Characterization by standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry at each key stage is essential to confirm the structure and purity before proceeding to the next step.

References

- Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439.

- Campos, K., Cummings, M., Li, H., & Peng, F. (2012). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 89, 309.

-

Clark, J. (2015). Reduction of Carboxylic Acids. Chemguide. Retrieved from [Link]

-

Reisman, S. E., & Mott, P. (n.d.). Reductions with Lithium Aluminium Hydride. Imperial College London. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Humphrey, J. M., Bridges, R. J., Hart, J. A., & Chamberlin, A. R. (1995). 2,3-Pyrrolidinedicarboxylates as Neurotransmitter Conformer Mimics: Enantioselective Synthesis via Chelation-Controlled Enolate Alkylation. The Journal of Organic Chemistry, 60(5), 1159–1169.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Methylpyrrolidin-3-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in numerous natural products and pharmacologically active agents underscores its utility as a versatile and privileged scaffold.[1] Pyrrolidine derivatives are integral to the structure of drugs spanning a wide range of therapeutic areas, including antihistamines (clemastine), anticholinergics (procyclidine), and antihypertensives (captopril).[1] The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[1]

This guide focuses on a specific, strategically important derivative: (3-Methylpyrrolidin-3-yl)methanol . This molecule is distinguished by a quaternary carbon at the 3-position, bearing both a methyl and a hydroxymethyl group. This geminal disubstitution pattern imparts unique conformational rigidity and metabolic stability, making it a highly valuable building block for drug discovery programs. A 2008 study highlighted the discovery of potent monoamine triple reuptake inhibitors based on a 3,3-disubstituted pyrrolidine core, demonstrating the therapeutic potential of this structural motif for treating conditions like depression.[2] This guide will provide an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Physicochemical Properties

The following table summarizes the core physicochemical properties. Data for the isomeric N-methylated compound, (3S)-1-Methyl-3-pyrrolidinemethanol, is included as a reasonable estimate for physical characteristics.[3]

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 1205549-01-9 (Racemate) | Vendor Information |

| Boiling Point | ~140-150 °C (at 760 Torr) | Estimated based on isomer data[3] |

| Density | ~0.97 g/cm³ | Estimated based on isomer data[3] |

| Solubility | High in water and polar organic solvents (e.g., Methanol, Ethanol) | Predicted due to polar alcohol and amine groups[3] |

| Hydrogen Bond Donors | 2 (O-H and N-H) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Structural Analysis |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the structure and purity of this compound. The following are predicted spectral characteristics based on the analysis of its parent structure, (R)-Pyrrolidin-3-ylmethanol[4], and standard chemical shift principles.

-

¹H NMR (Proton NMR): (Predicted for CDCl₃, 400 MHz)

-

δ ~3.50 (s, 2H): Singlet corresponding to the two protons of the hydroxymethyl group (-CH₂OH).

-

δ ~3.0-3.3 (m, 4H): Complex multiplet for the four protons on the carbons adjacent to the nitrogen (C2-H₂ and C5-H₂).

-

δ ~2.5 (br s, 2H): Broad singlet for the N-H and O-H protons (will exchange with D₂O).

-

δ ~1.8-2.0 (m, 2H): Multiplet for the two protons on C4 of the pyrrolidine ring.

-

δ ~1.10 (s, 3H): Sharp singlet for the three protons of the methyl group (-CH₃) at the C3 position.

-

-

¹³C NMR (Carbon NMR): (Predicted for CDCl₃, 100 MHz)

-

δ ~70 ppm: Hydroxymethyl carbon (-CH₂OH).

-

δ ~55 ppm: Carbon at C5.

-

δ ~50 ppm: Carbon at C2.

-

δ ~45 ppm: Quaternary carbon at C3.

-

δ ~35 ppm: Carbon at C4.

-

δ ~25 ppm: Methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

3300-3500 cm⁻¹ (broad): Characteristic O-H and N-H stretching vibrations.

-

2850-2960 cm⁻¹: C-H stretching of the alkyl groups.

-

1050-1150 cm⁻¹: C-O stretching of the primary alcohol.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 115.10.

-

Key Fragments: Expect fragmentation patterns involving the loss of the hydroxymethyl group (M-31), the methyl group (M-15), and cleavage of the pyrrolidine ring.

-

Synthesis and Manufacturing Pathway

A robust and scalable synthesis is critical for the utilization of any chemical building block. While multiple routes to substituted pyrrolidines exist, a plausible and efficient pathway to this compound can be designed starting from diethyl aminomalonate. This approach provides a logical framework for accessing the key 3,3-disubstituted pattern.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure derived from established chemical transformations.

Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-3,3-dicarboxylate (Intermediate B via A)

-

Protection: Dissolve diethyl aminomalonate hydrochloride in dichloromethane (DCM). Cool to 0°C and add triethylamine (Et₃N) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir overnight. The rationale here is to protect the amine to prevent N-alkylation in the subsequent step.

-

Purification: Work up the reaction by washing with dilute acid and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Dialkylation: Dissolve the protected aminomalonate in dry tetrahydrofuran (THF) and cool to 0°C. Add sodium hydride (NaH) portion-wise. After gas evolution ceases, add 1,2-dibromoethane dropwise. This reaction forms the five-membered ring via a tandem alkylation.

-

Workup: Quench the reaction carefully with water and extract with ethyl acetate. Purify by column chromatography to yield Intermediate A, which cyclizes upon deprotection.

Step 2: Synthesis of Ethyl 3-Methylpyrrolidine-3-carboxylate (Intermediate D)

-

Deprotection and Cyclization: Dissolve the crude product from Step 1 in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours to remove the Boc protecting group, which spontaneously triggers intramolecular cyclization to form the pyrrolidine ring (Intermediate C).

-

Decarboxylation: After neutralization and extraction, dissolve the resulting pyrrolidine-3,3-dicarboxylate (Intermediate C) in dimethyl sulfoxide (DMSO) with a small amount of water and lithium chloride. Heat the mixture to ~160°C. This effects a Krapcho decarboxylation, selectively removing one of the ester groups to yield Intermediate D.

-

Purification: Cool the reaction, dilute with water, and extract with ether. Purify by distillation or column chromatography.

Step 3: Synthesis of Ethyl 3-Methylpyrrolidine-3-carboxylate (Intermediate E)

-

Enolate Formation: Dissolve Intermediate D in dry THF under an inert atmosphere (e.g., Argon) and cool to -78°C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 1 hour. LDA is a strong, non-nucleophilic base ideal for generating the ester enolate at the C3 position.

-

Alkylation: Add methyl iodide (CH₃I) to the enolate solution and stir for several hours, allowing the reaction to slowly warm.

-

Workup and Purification: Quench with saturated ammonium chloride solution, extract with ethyl acetate, and purify by column chromatography to yield the methylated product, Intermediate E.

Step 4: Synthesis of this compound (Final Product)

-

Reduction: Under an inert atmosphere, carefully add a solution of Intermediate E in dry THF to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0°C. LiAlH₄ is a powerful reducing agent necessary to reduce the ester to the primary alcohol.

-

Quenching: After the reaction is complete (monitored by TLC), quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Final Purification: Filter the resulting aluminum salts, and concentrate the filtrate. The crude product can be purified by distillation under reduced pressure to yield this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by its two functional groups: the secondary amine and the primary alcohol. This dual functionality allows it to serve as a versatile scaffold for building molecular complexity.

Key Chemical Transformations

-

N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized via reactions such as:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

-

O-Functionalization: The primary alcohol can undergo transformations common to alcohols:

-

Esterification: Reaction with carboxylic acids (e.g., Fischer esterification) or acid chlorides to form esters.

-

Etherification: Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using reagents like PCC or Jones reagent, respectively.

-

Strategic Role in Medicinal Chemistry

The 3,3-disubstituted pyrrolidine motif is particularly valuable for several reasons, making this compound an attractive starting material.

-

Conformational Constraint: The quaternary center at C3 restricts the conformational flexibility of the pyrrolidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

-

Improved Metabolic Stability: The methyl group at the 3-position can act as a metabolic shield, preventing enzymatic oxidation at that site, which can be a common metabolic pathway for simpler pyrrolidine rings. This can lead to improved pharmacokinetic profiles in drug candidates.

-

Vectorial Diversity: The molecule presents three key points for diversification: the nitrogen, the hydroxyl group, and the potential for chirality at the C3 center if synthesized enantioselectively. This allows chemists to explore the chemical space around the scaffold extensively. As demonstrated in the development of monoamine reuptake inhibitors, this scaffold can position key pharmacophoric elements in a precise 3D orientation to interact with transporter proteins.[2]

Caption: Role as a versatile scaffold in drug candidate synthesis.

Safety and Handling

-

GHS Hazard Statements (Predicted):

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from oxidizing agents.

-

Conclusion

This compound represents a sophisticated and highly valuable building block for modern drug discovery. While detailed experimental data on the compound itself is sparse, its chemical properties can be confidently inferred from related structures. Its key structural feature—the gem-disubstituted quaternary center at the 3-position—provides a unique combination of conformational rigidity, metabolic stability, and versatile functional handles. The proposed synthetic pathway offers a logical and scalable approach to its production. For medicinal chemists aiming to design novel therapeutics, particularly in areas like CNS disorders where precise molecular architecture is paramount, this compound serves as an exceptional scaffold to build upon, offering a clear strategic advantage in the development of next-generation drug candidates.

References

- Google Patents.

-

PubChem. 3-Methylpyrrolidine. [Link]

-

Pharmaffiliates. (3R)-1-Methyl-3-Pyrrolidinemethanol-d3. [Link]

-

PubMed. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. [Link]

-

UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. [Link]

-

Organic Syntheses. diethyl aminomalonate hydrochloride. [Link]

-

Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

- Google Patents.3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

Royal Society of Chemistry. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate.... [Link]

-

PubMed Central. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators.... [Link]

-

PubChem. (Pyrrolidin-3-yl)methanol. [Link]

-

ACS Publications. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. [Link]

-

PubMed. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. [Link]

-

Patsnap. Preparation method of diethyl aminomalonate hydrochloride. [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.... [Link]

-

UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS # 1210934-04-5, (3S)-1-Methyl-3-pyrrolidinemethanol - chemBlink [chemblink.com]

- 4. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR [m.chemicalbook.com]

- 5. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (3-Methylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3-Methylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug development due to its versatile scaffold. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete public set of experimental data for this specific molecule, this guide synthesizes information from analogous structures and foundational spectroscopic principles to present a robust predictive analysis. Detailed methodologies for data acquisition and interpretation are provided to empower researchers in their own analytical workflows.

Introduction: The Structural Significance of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a methyl and a hydroxymethyl group at the 3-position creates a chiral center and offers points for further chemical modification. Accurate spectroscopic characterization is the cornerstone of any research and development program involving such molecules, ensuring structural integrity and guiding synthetic efforts. This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts, multiplicities, and integration values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| -CH₃ | ~1.1-1.3 | Singlet (s) | 3H | The methyl group at a quaternary carbon will appear as a singlet in a region typical for aliphatic methyl groups. |

| Pyrrolidine -CH₂- (C2 & C5) | ~2.8-3.2 | Multiplet (m) | 4H | The methylene groups adjacent to the nitrogen atom are deshielded and will likely show complex splitting due to coupling with each other and potentially long-range coupling. |

| Pyrrolidine -CH₂- (C4) | ~1.6-2.0 | Multiplet (m) | 2H | The methylene group at the C4 position is further from the electron-withdrawing nitrogen and will appear at a more upfield chemical shift compared to the C2 and C5 protons. |

| -CH₂OH | ~3.4-3.6 | Singlet (s) or AB quartet | 2H | The methylene protons of the hydroxymethyl group are diastereotopic due to the adjacent chiral center. They may appear as a singlet if the chiral environment does not induce significant magnetic inequivalence, or as a more complex AB quartet. |

| -NH | ~1.5-3.0 | Broad Singlet (br s) | 1H | The proton on the secondary amine will be a broad singlet and its chemical shift can be highly variable depending on solvent and concentration. |

| -OH | ~1.0-4.0 | Broad Singlet (br s) | 1H | The hydroxyl proton signal is also a broad singlet, and its chemical shift is dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Expert Insight: The diastereotopic nature of the -CH₂OH protons is a key feature to look for. The observation of an AB quartet would be strong evidence for the proposed structure. Running the NMR in different solvents can sometimes resolve overlapping multiplets.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| -CH₃ | ~20-25 | Typical chemical shift for a methyl group on a quaternary carbon. |

| Pyrrolidine -CH₂- (C2 & C5) | ~50-55 | The carbons adjacent to the nitrogen are significantly deshielded. |

| Pyrrolidine -CH₂- (C4) | ~30-35 | The C4 carbon is more shielded than the carbons adjacent to the nitrogen. |

| Pyrrolidine -C- (C3) | ~40-45 | The quaternary carbon at the 3-position. |

| -CH₂OH | ~65-70 | The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom. |

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of unique proton and carbon environments in the molecule. Any deviation would suggest the presence of impurities or an incorrect structural assignment.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (-NH and -OH).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A D₂O exchange experiment can be performed to confirm the -NH and -OH signals, which will disappear from the spectrum upon addition of a drop of D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 512-2048, as ¹³C has a low natural abundance.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity and Shape | Rationale |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad | The broadness is due to hydrogen bonding.[1][2] |

| N-H Stretch (Secondary Amine) | 3300-3500 | Moderate, Sharp | This peak may be obscured by the broad O-H stretch. |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong | Characteristic of sp³ C-H bonds. |

| C-O Stretch (Tertiary Alcohol) | 1100-1200 | Strong | The position of the C-O stretch can help distinguish between primary, secondary, and tertiary alcohols.[1] |

| N-H Bend (Secondary Amine) | 1550-1650 | Moderate | Can be useful for confirming the presence of the amine. |

Authoritative Grounding: The characteristic broad absorption of the hydroxyl group's O-H stretch is a hallmark of alcohols in IR spectroscopy.[1][2] The exact position can be influenced by the degree of hydrogen bonding.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry KBr powder and pressed into a transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is 129.19 g/mol . A peak corresponding to the molecular ion (or more likely, the protonated molecule [M+H]⁺ at m/z 130.20 in electrospray ionization) is expected.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A fragment at [M-15]⁺ would be indicative of the loss of the methyl group.

-

Loss of a hydroxymethyl group (-CH₂OH): A fragment at [M-31]⁺ is a likely fragmentation pathway.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

-

Dehydration (-H₂O): Loss of a water molecule to give a fragment at [M-18]⁺ is common for alcohols.

-

Expert Insight: The fragmentation pattern can be complex. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecular ion and key fragments, providing a high degree of confidence in the structural assignment.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used for this type of molecule.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

If fragmentation information is desired, tandem mass spectrometry (MS/MS) experiments can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery and development. This guide provides a comprehensive, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently determine the structure and purity of this important chemical entity. The principles discussed herein are broadly applicable to the characterization of other novel small molecules.

References

-

PubChem. (1-Methylpyrrolidin-3-yl)methanol. [Link]

-

PubChem. 3-Methylpyrrolidine. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methanol. [Link]

-

Study Mind. Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). [Link]

-

NIST Chemistry WebBook. Methyl Alcohol. [Link]

-

Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

(3-Methylpyrrolidin-3-yl)methanol: A Technical Guide for Advanced Research and Development

Introduction: The Strategic Value of the 3,3-Disubstituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its non-planar, saturated structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1] Among the myriad of substituted pyrrolidines, the 3,3-disubstituted pattern, exemplified by (3-Methylpyrrolidin-3-yl)methanol, offers a unique stereochemical and functional profile. The geminal substitution at the C3 position introduces a quaternary center, which can confer metabolic stability and enforce specific conformations of the pyrrolidine ring. The presence of both a methyl and a hydroxymethyl group provides a versatile platform for further chemical elaboration, making this scaffold particularly attractive for the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, synthetic pathways, potential applications in drug discovery, and essential safety considerations. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their research endeavors.

Core Identifiers and Chemical Properties

A precise understanding of a molecule's identifiers is fundamental for accurate sourcing, data retrieval, and regulatory compliance. The primary identifier for the hydrochloride salt of the (S)-enantiomer of this compound is its CAS number.

| Identifier | Value | Source |

| CAS Number | 2568839-60-9 ((S)-enantiomer HCl salt) | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₁₃NO (Free Base) | N/A |

| Molecular Weight | 115.17 g/mol (Free Base) | [3] |

| Canonical SMILES | CC1(CCN(C1)C)CO | N/A |

| InChI Key | NPWMWLAPRVMNBN-UHFFFAOYSA-N (for 1-methyl derivative) | [3] |

It is important to note that while the CAS number for the (S)-enantiomer hydrochloride is well-documented, the CAS numbers for the free base, the (R)-enantiomer, and the racemic mixture may be less commonly cited. Researchers should exercise diligence when sourcing this compound to ensure the correct stereochemistry and salt form for their specific application.

Synthesis and Chemical Transformations: A Practical Approach

Conceptual Synthetic Workflow

The synthesis of 3,3-disubstituted pyrrolidines often involves the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing pyrrolidine ring. A logical approach to this compound would likely involve the introduction of the methyl and hydroxymethyl groups onto a suitable pyrrolidine precursor.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Derivatization of the Hydroxymethyl Group

The primary alcohol of this compound serves as a versatile handle for a variety of chemical transformations. The following protocols, adapted from established procedures for a closely related analog, (S)-(1-Methylpyrrolidin-3-yl)methanol, illustrate key derivatization strategies.[4]

Protocol 1: Williamson Ether Synthesis

-

Objective: To introduce an ether linkage at the hydroxymethyl position.

-

Rationale: This classic method allows for the coupling of the alcohol with a wide range of alkyl halides, enabling the exploration of diverse chemical space. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the alcohol and form the more nucleophilic alkoxide.

-

Step-by-Step Methodology:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution.

-

Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ether by flash column chromatography on silica gel.

-

Protocol 2: Steglich Esterification

-

Objective: To form an ester linkage from the hydroxymethyl group.

-

Rationale: The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is broadly applicable to a wide range of carboxylic acids.

-

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add a solution of DCC (1.2 eq) in anhydrous CH₂Cl₂.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filter cake with CH₂Cl₂.

-

Combine the filtrate and washings and wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography on silica gel.

-

Sources

stereochemistry of (3-Methylpyrrolidin-3-yl)methanol

An In-depth Technical Guide on the Stereochemistry of (3-Methylpyrrolidin-3-yl)methanol

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is characterized by a pyrrolidine ring, a common motif in numerous biologically active compounds.[1] The core of its chemical complexity and pharmacological relevance lies in the C3 position, which is a fully substituted, or quaternary, stereocenter. This feature dictates the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-(3-Methylpyrrolidin-3-yl)methanol. It is a foundational principle in pharmacology that enantiomers of a chiral drug can exhibit widely different biological activities, metabolic pathways, and toxicological profiles.[2][3] Therefore, the ability to synthesize, separate, and analyze these stereoisomers with high fidelity is not merely an academic exercise but a critical prerequisite for the development of safe and effective therapeutics. This guide provides a comprehensive overview of the stereochemical considerations for this compound, detailing field-proven strategies for stereoselective synthesis, enantiomeric resolution, and rigorous analytical characterization.

The C3-Quaternary Stereocenter: A Structural and Pharmacological Nexus

The defining structural feature of this compound is the quaternary carbon atom at the 3-position of the pyrrolidine ring. This atom is bonded to four different substituents: a methyl group, a hydroxymethyl group, the C2 carbon of the ring, and the C4 carbon of the ring. This arrangement results in a chiral center, giving rise to two distinct, three-dimensional spatial arrangements.

Visualizing the Enantiomers

The two enantiomers, (R) and (S), are mirror images of each other and cannot be superimposed. Their distinct spatial configurations are the primary determinant of their differential interactions with other chiral molecules in a biological system, such as protein receptors or enzymes.

Caption: The (R) and (S) enantiomers of this compound.

The Imperative of Enantiopurity

In drug development, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the investigation of individual enantiomers of a chiral drug candidate.[4] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to toxicity (the distomer).[3] Consequently, developing a drug as a single, active enantiomer (an enantiopure drug) is often preferred to marketing a 1:1 mixture of enantiomers (a racemate). This approach can lead to an improved therapeutic index, simplified dose-response relationships, and reduced potential for adverse effects.[4]

Accessing Enantiopure Material: Synthesis and Resolution

Obtaining enantiomerically pure this compound requires specialized chemical strategies. The creation of a quaternary stereocenter is a non-trivial synthetic challenge. The two primary pathways are direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. While specific literature for this compound is limited, established methodologies for analogous structures can be adapted. These include:

-

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials, transferring their inherent stereochemistry to the final product.[1] For instance, a suitably protected derivative of a chiral amino acid could serve as a precursor.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a chemical reaction to occur on one face of the molecule, thereby inducing stereoselectivity. After the key stereocenter is set, the auxiliary is removed. This approach has been successfully used in the synthesis of related pyrrolidine structures.[5]

Chiral Resolution of Racemic Mixtures

Often, the most practical approach is to synthesize the compound as a racemic mixture and then separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[6]

Rationale for Method Selection: The presence of a basic nitrogen atom and a polar hydroxyl group in this compound makes it an ideal candidate for separation on polysaccharide-based or macrocyclic glycopeptide-based CSPs.[6] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are necessary to resolve the subtle structural differences between enantiomers.

Protocol: Preparative Chiral HPLC for Enantiomeric Resolution

-

System Preparation:

-

Column: Select a polysaccharide-based Chiral Stationary Phase (CSP), such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA) (e.g., 80:20:0.1 v/v/v).[6] The non-polar hexane serves as the main solvent, while ethanol acts as a polar modifier to control retention time. The DEA is critical to prevent peak tailing by interacting with acidic sites on the silica support of the CSP.

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 10-20 mL/min for a preparative column) until a stable baseline is achieved.

-

-

Sample Preparation:

-

Dissolve the racemic this compound in the mobile phase to a concentration suitable for preparative scale (e.g., 10-50 mg/mL).

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

-

-

Injection and Fraction Collection:

-

Perform a small analytical-scale injection to determine the retention times of the two enantiomers.

-

Once retention times are established, inject the preparative-scale sample.

-

Collect the eluent corresponding to each enantiomer peak in separate fractions.

-

-

Post-Run Processing:

-

Combine the fractions for each pure enantiomer.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting isolated enantiomers should be analyzed for chemical purity and enantiomeric excess (see Chapter 3).

-

Analytical Workflow for Stereochemical Characterization

Rigorous analysis is required to confirm the identity, purity, and stereochemical integrity of this compound enantiomers. A multi-technique approach ensures a self-validating system of characterization.

Caption: A typical analytical workflow for the stereochemical characterization.

Determination of Enantiomeric Excess via Chiral HPLC

Analytical chiral HPLC is the gold standard for determining the enantiomeric purity, or enantiomeric excess (ee%), of a sample. The methodology is similar to the preparative protocol but is performed on an analytical scale with a focus on resolution and sensitivity.

| Parameter | Recommended Starting Conditions | Rationale |

| Chiral Stationary Phase (CSP) | Amylose or Cellulose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | These polysaccharide-based phases are highly versatile and have a proven track record for resolving a wide range of chiral amines and alcohols.[6] |

| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1) | A non-polar mobile phase often provides the best selectivity on polysaccharide CSPs. Isopropanol is the polar modifier, and DEA is the basic additive to ensure good peak shape.[6] |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rates that provide a balance between separation efficiency and analysis time.[6] |

| Detection | UV (210-220 nm) or Mass Spectrometry (MS) | The pyrrolidine structure lacks a strong chromophore, so low wavelength UV detection is necessary. MS detection offers higher sensitivity and structural confirmation.[6] |

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100

Structural Verification with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the molecule.[1] For stereochemical analysis, standard ¹H and ¹³C NMR spectra of the two enantiomers will be identical. To differentiate them, a chiral environment must be introduced into the NMR sample.

-

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube can induce the formation of transient, diastereomeric complexes with the enantiomers. These diastereomeric complexes have different magnetic environments, which can lead to the separation of specific proton signals in the ¹H NMR spectrum, allowing for direct quantification.[7]

-

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can coordinate with the analyte. The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the analyte's NMR spectrum, and the magnitude of these shifts can differ for the two enantiomers, enabling their resolution and quantification.

Conclusion and Future Outlook

The is a critical parameter that profoundly influences its utility as a building block in drug discovery. The presence of a C3-quaternary stereocenter necessitates precise control over its three-dimensional structure. This guide has outlined robust and validated methodologies for the stereoselective synthesis, preparative-scale resolution, and comprehensive analytical characterization of its (R) and (S) enantiomers. For researchers in the pharmaceutical sciences, a mastery of these techniques is essential. The ability to produce and confidently characterize enantiopure this compound opens the door to systematically investigating its structure-activity relationships, ultimately enabling the design of more selective, potent, and safer therapeutic agents.[2]

References

- BenchChem (2025). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods.

- BenchChem (n.d.). (R)-(3-Fluoropyrrolidin-3-YL)methanol.

- Babu, S. et al. (2007). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, ACS Publications.

- BenchChem (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

- ResearchGate (2020). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones.

- Encyclopedia of Separation Science (2007). Chiral Drug Separation.

- BenchChem (2025). The Critical Role of Stereochemistry: A Comparative Analysis of Biological Activity in (S)-3-Acetyl-1-Boc-pyrrolidine Derivative.

- SlidePlayer (n.d.). Stereochemistry and biological activity of drugs.

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to (3-Methylpyrrolidin-3-yl)methanol

This compound is a substituted pyrrolidine derivative that holds significant interest for researchers and scientists in drug development. The pyrrolidine ring is a privileged scaffold—a molecular framework that frequently appears in bioactive compounds, including numerous natural products and synthetic drugs.[1][2] Its rigid, non-planar structure allows for the precise spatial arrangement of substituents, which is often critical for selective interactions with biological targets like enzymes and receptors.[1]

The introduction of a methyl group and a hydroxymethyl group at the C3 position creates a chiral center and provides two distinct points for further functionalization. This unique combination of features makes this compound a valuable building block for creating complex molecules with tailored pharmacological properties. This guide provides a comprehensive overview of its core physical and chemical properties, synthetic considerations, and potential applications, offering a technical resource for professionals in the field.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in leveraging this compound for drug discovery applications.

Chemical Structure and Identifiers

The structure consists of a five-membered pyrrolidine ring substituted at the 3-position with both a methyl group and a hydroxymethyl group.

Caption: Chemical Structure of this compound

Data Summary

The following table summarizes the key physical and computed properties of this compound and its N-methylated analogue for comparison. Data for the target compound is limited, so properties of related structures are included to provide context.

| Property | This compound | (1-Methylpyrrolidin-3-yl)methanol[3] | 3-Methylpyrrolidin-3-ol[4][5] |

| CAS Number | 189941-47-3 (HCl salt) | 5021-33-0 | 125032-87-3 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₅H₁₁NO |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol | 101.15 g/mol |

| Appearance | Data not available | Data not available | Orange to Very Dark Brown Solid |

| Boiling Point | Data not available | Data not available | 60-64 °C @ 0.08 Torr[4] |

| Melting Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | DMSO (Slightly), Methanol (Slightly)[4][5] |

| pKa (Predicted) | Data not available | Data not available | 14.97 ± 0.20[4] |

| XLogP3 (Computed) | Data not available | -0.1[3] | Data not available |

Synthesis and Reactivity

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, driven by their prevalence in pharmaceuticals.[2][6]

Representative Synthetic Approach

A plausible synthetic pathway could start from a protected 3-methyl-3-pyrrolidinecarboxylic acid. The carboxylic acid can be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [m.chemicalbook.com]

- 5. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [chemicalbook.com]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [chemicalbook.com]

A Comprehensive Technical Guide on the Potential Biological Activities of (3-Methylpyrrolidin-3-yl)methanol: A Scaffold-Based Inquiry

Preamble: The Unexplored Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a quintessential "privileged scaffold."[1][2] Its frequent appearance in FDA-approved drugs and biologically active molecules is a testament to its versatile three-dimensional structure, which allows for precise exploration of pharmacophore space and favorable physicochemical properties.[2][3][4] The subject of this guide, (3-Methylpyrrolidin-3-yl)methanol, is a simple yet intriguing derivative of this scaffold. While direct pharmacological data for this specific molecule is scarce in public literature, its structural features—a tertiary carbinol at the C3 position and a methyl group—provide a compelling basis for hypothesizing its interaction with several key biological target classes.

This technical guide moves beyond a simple recitation of facts. It serves as a strategic roadmap for researchers, scientists, and drug development professionals to unlock the potential of this compound. By leveraging structure-activity relationship (SAR) data from analogous compounds, we will explore its potential as a modulator of monoamine transporters , cholinergic receptors (nicotinic and muscarinic) , and the chemokine receptor CCR5 . For each potential target class, we will present the scientific rationale, detailed experimental protocols for validation, and the logic behind these investigative pathways.

Section 1: Molecular Profile and Synthetic Considerations

Before delving into biological targets, understanding the fundamental characteristics of this compound is crucial. The presence of a chiral center at the C3 position means the compound can exist as (R) and (S) enantiomers, which may exhibit distinct pharmacological profiles.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem CID: 295970 (racemic N-methylated) |

| Molecular Weight | 115.17 g/mol | PubChem CID: 295970 (racemic N-methylated) |

| Topological Polar Surface Area | 23.5 Ų | PubChem CID: 295970 (racemic N-methylated) |

| Hydrogen Bond Donors | 1 | PubChem CID: 295970 (racemic N-methylated) |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 295970 (racemic N-methylated) |

| XLogP3 | -0.5 | PubChem CID: 295970 (racemic N-methylated) |

Note: Data is for the analogous N-methylated structure, as comprehensive data for the secondary amine is limited. The secondary amine (C₅H₁₁NO) would have a molecular weight of 101.15 g/mol .[5]

Synthesis Strategy Overview

The generation of enantiomerically pure this compound is critical for rigorous pharmacological evaluation. Chiral pool synthesis, starting from commercially available chiral precursors like (R)- or (S)-aspartic acid or proline derivatives, is a common and effective strategy.[6] Asymmetric synthesis methods, such as the 1,3-dipolar cycloaddition of azomethine ylides, also provide robust routes to stereocontrolled pyrrolidine rings.[3][6] The synthesis of the specific target molecule would likely involve the creation of a 3-substituted pyrrolidine intermediate followed by the introduction of the methyl and hydroxymethyl groups.

Section 2: Target Class I - Monoamine Transporters (MATs)

Scientific Rationale

The pyrrolidine scaffold is a cornerstone pharmacophore for inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7][8] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, ADHD, and other CNS disorders.[9][10] Numerous 3- and 4-substituted pyrrolidine derivatives have been shown to be potent MAT inhibitors.[7][11] The substituents on this compound—a polar hydroxymethyl group and a small alkyl methyl group—could confer a unique binding profile and selectivity across the MATs, making this an important first line of investigation.

Proposed Mechanism and Structure-Activity Relationship (SAR)

MAT inhibitors typically bind within the transporter channel at the S1 (primary substrate) and S2 (allosteric) sites.[9] The protonated secondary amine of this compound would be expected to form a key salt bridge with a conserved aspartate residue in the S1 site, mimicking the endogenous monoamine substrates. The 3-position substituents would then project into the binding pocket, where their size, polarity, and stereochemistry would determine the affinity and selectivity for DAT, NET, or SERT. The hydroxyl group could form additional hydrogen bonds, potentially increasing affinity, while the methyl group's orientation could provide favorable van der Waals interactions or create steric hindrance, thereby influencing the selectivity profile.

Experimental Investigation Workflow

A tiered approach is recommended, starting with broad screening for binding affinity and progressing to functional assays to confirm inhibitory activity.

Caption: Workflow for investigating nAChR activity.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Functional Assay

-

System: Use Xenopus laevis oocytes injected with cRNA for the desired human nAChR subunits (e.g., α4 and β2, or α7).

-

Procedure: a. Two to five days post-injection, place an oocyte in a recording chamber continuously perfused with recording buffer. b. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV. c. Agonist Test: Apply increasing concentrations of this compound and measure the peak inward current. Compare the maximal response to a full agonist like acetylcholine. d. Antagonist Test: Co-apply a fixed, sub-maximal concentration of acetylcholine (e.g., EC₅₀) with increasing concentrations of the test compound to determine if it inhibits the acetylcholine-induced current. e. PAM/NAM Test: Co-apply a low concentration of acetylcholine (e.g., EC₁₀) with the test compound to see if it potentiates (PAM) or inhibits (NAM) the response.

-

Analysis: Generate dose-response curves to calculate EC₅₀ (for agonists), IC₅₀ (for antagonists), and the degree of modulation (for PAMs/NAMs).

Part B: Muscarinic Acetylcholine Receptors (mAChRs)

Rationale: There is a growing body of evidence for pyrrolidine-containing molecules acting as positive allosteric modulators (PAMs) at the M1 muscarinic receptor, a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia. [12][13][14][15]PAMs offer a more nuanced therapeutic approach than direct agonists by potentiating the effects of the endogenous ligand, acetylcholine, only when and where it is released. [16]The structure of this compound is distinct from known M1 PAMs, but the core scaffold's success in this area makes it a target of interest.

Protocol 4: Functional Calcium Flux Assay for M1 PAM Activity

-

System: Use CHO or HEK293 cells stably co-expressing the human M1 receptor (a Gq-coupled receptor) and a G-protein like Gα15 to facilitate robust coupling to calcium signaling.

-

Reagents: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure: a. In a 96- or 384-well plate, add the test compound at various concentrations to the loaded cells and incubate briefly. b. Add a fixed concentration of acetylcholine corresponding to its EC₂₀ (a concentration that gives a small but measurable response). c. Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR). d. A PAM will cause a significant increase in the calcium signal in the presence of the EC₂₀ concentration of acetylcholine. e. To test for agonist activity, apply the compound in the absence of acetylcholine.

-

Analysis: Quantify the potentiation of the acetylcholine response. Calculate the EC₅₀ for the PAM effect (the concentration of the compound that produces 50% of the maximal potentiation).

Section 4: Target Class III - C-C Chemokine Receptor 5 (CCR5)

Scientific Rationale

CCR5 is a GPCR that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into T-cells, making CCR5 antagonists a validated class of antiretroviral drugs. [17][18]Medicinal chemistry efforts have shown that 1,3,4-trisubstituted pyrrolidines are potent CCR5 antagonists. [19][20]The substitution pattern on the pyrrolidine ring is critical for high-affinity binding. While this compound is simpler than approved antagonists, its 3,3-disubstituted pattern represents a novel variation on this established pharmacophore, making it a worthwhile candidate for screening.

Experimental Investigation Workflow

Caption: Workflow for investigating CCR5 antagonist activity.

Detailed Experimental Protocols

Protocol 5: CCR5 Radioligand Binding Assay

-

Source: Cell membranes from a stable cell line overexpressing human CCR5 (e.g., CHO-CCR5).

-

Radioligand: [¹²⁵I]MIP-1β (a natural chemokine ligand for CCR5).

-

Procedure: a. Incubate cell membranes with a fixed concentration of [¹²⁵I]MIP-1β and serial dilutions of this compound. b. For non-specific binding, use a high concentration of an unlabeled ligand like Maraviroc or MIP-1β. c. Incubate for 90 minutes at room temperature. d. Terminate by rapid filtration through GF/C filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. e. Wash filters with ice-cold binding buffer. f. Measure radioactivity using a gamma counter.

-

Analysis: Calculate the K_i from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 6: HIV-1 Entry (Pseudovirus) Assay

-

System: Use a single-round-of-infection viral entry assay. This involves:

-

Target Cells: A cell line that does not naturally express HIV receptors but has been engineered to express CD4 and CCR5 (e.g., U87.CD4.CCR5). These cells also contain a reporter gene (e.g., luciferase) under the control of the HIV-1 Tat protein.

-

Pseudovirus: A non-replicating viral core (e.g., from HIV or MLV) that is "pseudotyped" with an envelope glycoprotein (Env) from an R5-tropic HIV-1 strain (e.g., BaL).

-

-

Procedure: a. Seed target cells in a 96-well plate. b. Pre-incubate the cells with serial dilutions of this compound or a positive control (e.g., Maraviroc) for 1 hour at 37°C. c. Add a standardized amount of the R5-pseudotyped virus to the wells. d. Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression. e. Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces reporter activity by 50% compared to vehicle-treated controls. A cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be run in parallel to ensure that the observed inhibition is not due to cell death.

Summary and Future Directions

This compound represents a chemically simple yet pharmacologically unexplored molecule built upon a highly validated scaffold. The structural analogies discussed herein provide a strong, evidence-based foundation for investigating its activity at monoamine transporters, cholinergic receptors, and the CCR5 chemokine receptor. The experimental workflows and detailed protocols provided in this guide offer a clear and robust pathway for a systematic evaluation of these potential biological activities.

Should this initial screening yield a confirmed "hit" in any of these assays, the subsequent steps would involve:

-

Enantiomer Synthesis and Testing: Separating or synthesizing the (R) and (S) enantiomers to determine if the activity is stereospecific.

-

SAR Expansion: Synthesizing a small library of analogs to probe the structure-activity relationship around the 3-position.

-

In Vivo Studies: Advancing potent and selective compounds into relevant animal models to assess pharmacokinetic properties and in vivo efficacy.

This structured approach, grounded in the principles of medicinal chemistry and pharmacology, provides the necessary framework to potentially uncover novel biological activities for this compound, transforming it from a simple chemical entity into a valuable lead for future drug discovery programs.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 5. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]

- 19. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Methylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(3-Methylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative of increasing interest in medicinal chemistry and drug development. Its unique structural motif, featuring a chiral center and a primary alcohol, makes it a valuable building block for the synthesis of novel therapeutic agents. As with any novel compound, a thorough understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds and established principles of chemical safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on this analysis, this compound should be treated as a compound with the following potential hazards:

-

Skin and Eye Irritant: Substituted pyrrolidines are known to be irritants. Direct contact with the skin or eyes is likely to cause irritation, redness, and discomfort.[1]

-

Respiratory Tract Irritant: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1]

-

Flammability: While the flashpoint is not definitively established, the presence of the methanol group and the overall organic nature of the molecule suggest that it should be considered a flammable liquid.[2]

-

Toxicity: The toxicological properties have not been fully investigated. However, given the amine functionality, it should be handled with care to avoid ingestion, inhalation, and skin absorption.[2]

Quantitative Hazard Data (Inferred)

The following table summarizes the likely GHS classifications for this compound based on data from (1-Methylpyrrolidin-3-yl)methanol.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The following measures are essential when working with this compound.

Engineering Controls:

-